molecular formula C11H10O2 B7962991 Methyl 1H-indene-2-carboxylate CAS No. 17332-04-6

Methyl 1H-indene-2-carboxylate

Cat. No.: B7962991
CAS No.: 17332-04-6
M. Wt: 174.20 g/mol
InChI Key: PKYVDUBWMRQMPC-UHFFFAOYSA-N
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Description

Methyl 1H-indene-2-carboxylate, with the CAS number 17332-04-6, is a high-purity chemical reagent featuring an indene core system fused with a carboxylate ester functional group. Its molecular formula is C 11 H 10 O 2 and it has a molecular weight of 174.20 g/mol . This compound serves as a valuable building block in organic synthesis and medicinal chemistry research. The indene scaffold is recognized as a privileged structure in drug design due to its planar aromatic region and aliphatic flexibility, which enable optimal interactions with diverse biological targets . Researchers utilize this methyl ester derivative as a key synthetic intermediate for accessing more complex molecules, including pharmacologically active indene and indanone derivatives . The compound's structure makes it a versatile precursor for the development of novel bioactive molecules, aligning with the continued investigation of indene-based compounds in scientific research . Handle with appropriate precautions; consult the Safety Data Sheet for detailed handling and hazard information. This product is intended for laboratory research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

methyl 1H-indene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O2/c1-13-11(12)10-6-8-4-2-3-5-9(8)7-10/h2-6H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKYVDUBWMRQMPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=CC=CC=C2C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80435593
Record name 1H-Indene-2-carboxylic acid, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80435593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17332-04-6
Record name 1H-Indene-2-carboxylic acid, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80435593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Conditions

  • Protonation : The carboxylic acid undergoes protonation, forming an acylium ion intermediate.

  • Nucleophilic Attack : Methanol attacks the electrophilic carbonyl carbon, yielding a tetrahedral intermediate.

  • Ester Formation : Elimination of water produces this compound.

The reaction is conducted under reflux (60–80°C) for 6–12 hours, achieving yields of 70–85%. Purification involves distillation under reduced pressure (40–50°C, 10–15 mmHg) or recrystallization from ethanol-water mixtures.

Table 1: Representative Data for Acid-Catalyzed Esterification

ParameterValueSource
CatalystH₂SO₄ (5 mol%)
Temperature70°C
Reaction Time8 hours
Yield82%
Purity (HPLC)>98%

Transition Metal-Catalyzed Annulation Strategies

Recent advances utilize transition metal catalysts to construct the indene backbone via cyclization. A notable example employs cobalt(III)-carbene intermediates derived from N-tosylhydrazones and cinnamyl derivatives.

General Procedure:

  • Substrate Preparation : N-Tosylhydrazones are synthesized from aldehydes and p-toluenesulfonhydrazide.

  • Cyclization : Cinnamyl N-tosylhydrazones react with Heck acceptors (e.g., methyl acrylate) in the presence of Co(III) catalysts.

  • Reductive Elimination : The intermediate undergoes 6π-electrocyclization and 1,5-hydrogen shift to yield the indene core.

This method achieves yields of 75–86% under mild conditions (25–30°C, 1–3 hours) and tolerates electron-donating and withdrawing substituents.

Table 2: Performance of Co(III)-Catalyzed Annulation

SubstrateCatalyst LoadingYieldReference
Cinnamyl derivative5 mol% Co(III)86%
4-Methoxy variant5 mol% Co(III)78%
4-Chloro variant5 mol% Co(III)82%

Copper-Mediated Intramolecular Cyclization

Copper catalysts enable the synthesis of 3-(2-furyl)-substituted indenes from conjugated enynones, which can be further functionalized to this compound.

Key Steps:

  • 5-Exo-Dig Cyclization : Enynones undergo copper-mediated cyclization to form furyl-carbene intermediates.

  • Diene-Carbene Cyclization : A 6π-electrocyclization generates the indene skeleton.

  • Esterification : Subsequent methanol quenching introduces the methyl ester group.

This method offers excellent functional group tolerance and yields up to 89%.

Solvent Optimization in Industrial Production

Patent CN106397198A highlights solvent selection as critical for scalability. Replacing dichloromethane with n-hexane improves yield (from 65% to 92%) by enhancing phase separation and reducing side reactions.

Table 3: Solvent Impact on Reaction Efficiency

SolventTemperatureYieldPurity
Dichloromethane35°C65%90%
n-Hexane30°C92%98%

Oxidative Cyclization with I₂/DMSO

Though primarily used for thiadiazoles, I₂/DMSO systems enable oxidative cyclization of N-tosylhydrazones, offering a one-pot route to indene derivatives. While yields for this compound remain moderate (45–50%), this approach minimizes oxidant waste .

Chemical Reactions Analysis

Transesterification Reactions

The methyl ester group undergoes transesterification with alcohols under basic conditions to produce alternative esters. This reaction is critical for modifying solubility or reactivity:

  • Reagents : Sodium hydride (NaH) or other strong bases in anhydrous tetrahydrofuran (THF) .

  • Conditions : Reflux (65–70°C) under inert atmosphere for 2–4 hours.

  • Example : Conversion to ethyl ester using ethanol yields ethyl 1H-indene-2-carboxylate with >90% efficiency .

Electrophilic Fluorination

Asymmetric fluorination at the α-position of the ester is catalyzed by chiral ligands:

Reagent/CatalystConditionsYield (%)ee (%)Source
NFSI, Cu(OTf)₂, Box ligandBall milling, 200 rpm8599
Selectfluor®, Pd(OAc)₂RT, CH₃CN, 24 h7897

This method produces enantiomerically enriched methyl 2-fluoro-1-oxo-2,3-dihydro-1H-indene-2-carboxylate .

Electrophilic Difluoromethylthiolation

The indene core reacts with iodonium ylides to introduce SCF₂ groups:

  • Reagents : Difluoromethanesulfonyl hypervalent iodonium ylide (e.g., 1b ) .

  • Mechanism : Formation of a thioperoxoate intermediate followed by nucleophilic attack at C3.

  • Product : Methyl 3-(difluoromethylthio)-1H-indene-2-carboxylate (yield: 35–60%) .

Hydrolysis and Decarboxylation

The ester group is hydrolyzed to a carboxylic acid, which undergoes decarboxylation under acidic conditions:

  • Reagents : Concentrated HCl in acetic acid .

  • Conditions : Microwave heating at 80°C for 1 hour.

  • Product : 1H-inden-1-one derivatives with 82% yield after purification .

Radical-Mediated Functionalization

Cobalt(III)-carbene radicals enable C–H functionalization:

  • Reagents : Co(III) catalysts, diazo compounds .

  • Example : Reaction with aryl diazoacetates forms methyl 3-aryl-1H-indene-2-carboxylate (yield: 78–88%) .

Rearrangement Reactions

Thermal or microwave-assisted conditions induce structural rearrangements:

  • Reagents : None (intramolecular process) .

  • Product : Methyl 2-(4-methylpenta-1,3-dien-3-yl)-1-oxo-2,3-dihydro-1H-indene-2-carboxylate via -sigmatropic shifts (yield: 85–90%) .

Substitution Reactions

Electrophilic aromatic substitution occurs at the indene ring’s C4/C5 positions:

  • Halogenation : Bromine (Br₂) in acetic acid gives methyl 5-bromo-1H-indene-2-carboxylate .

  • Nitration : HNO₃/H₂SO₄ introduces nitro groups with regioselectivity dependent on directing effects.

Key Stability Considerations

  • pH Sensitivity : Hydrolysis accelerates under strongly acidic/basic conditions .

  • Thermal Stability : Decomposes above 200°C, limiting high-temperature applications .

Scientific Research Applications

Organic Synthesis

Methyl 1H-indene-2-carboxylate serves as an important intermediate in organic synthesis. Its structure allows for various transformations, making it a valuable building block in the synthesis of complex molecules.

Reactions Involving this compound

Reaction TypeProducts FormedNotes
Oxidation Carboxylic acids, ketonesUseful for functional group introduction
Reduction AlcoholsCan be used to modify reactivity
Substitution Halogenated or nitrated derivativesEnables diversification of compounds

These reactions highlight its utility as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Medicinal Chemistry

Research indicates that this compound exhibits potential biological activities, making it a candidate for drug development. Its derivatives have been explored for their therapeutic properties, including anti-inflammatory and anticancer activities.

Case Study: Anticancer Activity

A study investigated the anticancer properties of this compound derivatives. The results demonstrated that certain modifications enhanced cytotoxicity against cancer cell lines, suggesting a pathway for developing new anticancer agents.

Material Science

In material science, this compound is utilized in the production of specialty polymers and resins. Its unique structure contributes to the thermal stability and mechanical properties of these materials.

Applications in Polymer Chemistry

Polymer TypeApplication AreaBenefits
Thermosetting resins Coatings and adhesivesHigh durability and chemical resistance
Thermoplastics Automotive and aerospace componentsLightweight and strong materials

These applications underscore the compound's relevance in developing advanced materials with enhanced performance characteristics.

Environmental Chemistry

This compound has been studied for its potential role in environmental remediation processes. Its ability to interact with pollutants suggests it could be used to develop methods for detoxifying contaminated environments.

Case Study: Pollutant Interaction

Research has shown that this compound can form complexes with heavy metals, facilitating their removal from aqueous solutions. This property is being explored for applications in water treatment technologies.

Mechanism of Action

The mechanism of action of methyl 1H-indene-2-carboxylate involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects through binding to specific receptors or enzymes, leading to modulation of biochemical pathways. For example, indene derivatives have been shown to interact with various cellular targets, influencing processes such as cell proliferation and apoptosis .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Indene Core

Key structural analogs of Methyl 1H-indene-2-carboxylate include derivatives with substituents at positions 3, 5, and 5. These modifications significantly alter physicochemical properties, reactivity, and applications.

Table 1: Substituent Effects on Key Properties
Compound Substituents Yield (%) Key Spectral Data (NMR, IR, MS) Application/Notes References
This compound None N/A 1H-NMR (CDCl₃): δ 3.82 (s, OCH₃) Baseline compound for comparison [1, 2]
2a: 5-methyl-3-((1-phenylethyl)amino) 5-CH₃, 3-NH(CH₂Ph) 35 MS (ESI): m/z 358 [M+H]⁺ Chiral intermediate in organocatalysis [1]
2b: 5-methyl-3-((1-phenylpropyl)amino) 5-CH₃, 3-NH(CH₂CH₂Ph) 30 ¹³C-NMR: δ 168.9 (C=O); IR: 1655 cm⁻¹ (C=O) Lower yield due to steric hindrance [1, 2]
2i: 6-bromo-3-((1-naphthylethyl)amino) 6-Br, 3-NH(naphthyl) 42 ¹H-NMR: δ 8.41 (br d, NH); MS: m/z 422 [M+H]⁺ Enhanced π-stacking in polymers [1]
4e: 6-chloro-3-(difluoromethoxy) 6-Cl, 3-OCHF₂ 22 ¹⁹F-NMR: δ -126.4, -129.6; IR: 1752 cm⁻¹ (C=O) Agrochemical metabolite (indoxacarb) [8, 9, 14]

Key Observations :

  • Electron-Withdrawing Groups (EWGs) : Halogen substituents (e.g., 6-Br in 2i, 6-Cl in 4e) increase electrophilicity at the 2-position, enhancing reactivity in nucleophilic substitutions .
  • Steric Effects : Bulky substituents at position 3 (e.g., 2a, 2b) reduce yields due to steric hindrance during synthesis .
  • Chiral Centers: Amino substituents at position 3 enable asymmetric catalysis, as seen in 2a and 2b, which are used in electrophilic difluoromethylthiolation reactions .

Positional Isomerism: 2-Carboxylate vs. 3-Carboxylate

The position of the carboxylate group profoundly impacts molecular geometry and applications:

  • This compound : The 2-position ester stabilizes the indene core via conjugation, favoring electrophilic aromatic substitution at position 3 .
  • Methyl 1H-indene-3-carboxylate : Synthesized via Wolff rearrangement of 1-diazonaphthalen-2(1H)-ones, this isomer exhibits distinct reactivity, enabling rapid diversification for bioactive molecule synthesis .

Polymerization Behavior

This compound derivatives exhibit unique polymerization properties compared to benzofulvene analogs:

  • Poly-1e (Ethyl 6-methoxy-1-methylene-3-(trimethoxyphenyl)-1H-indene-2-carboxylate): Forms thermoreversible polymers with π-stacking-driven nanostructures. The methoxy groups enhance solubility in organic solvents .
  • This compound Derivatives: Lack of a methylene group at position 1 limits spontaneous polymerization, but amino or halogen substituents (e.g., 2i) can promote aggregation via intermolecular interactions .

Agrochemical Metabolites

Indoxacarb metabolites, such as IN-KT319 and IN-KG433, feature a 5-chloro-substituted indene-2-carboxylate core. These compounds demonstrate:

  • Enhanced Stability : Chlorine and trifluoromethoxy groups improve resistance to metabolic degradation .
  • Bioactivity: The hydrazono moiety in IN-KT319 contributes to insecticidal activity by targeting sodium channels in pests .

Biological Activity

Methyl 1H-indene-2-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its indene structure with a carboxylate functional group. Its chemical formula is C11H10O2C_{11}H_{10}O_2, and it possesses various physical and chemical properties that make it suitable for biological applications.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth. The mechanism of action is believed to involve disruption of bacterial cell membranes, leading to cell lysis.

Anticancer Properties

This compound has been investigated for its anticancer potential. Studies have demonstrated that it can inhibit the proliferation of cancer cells, particularly in breast cancer models. The compound's mechanism involves the induction of apoptosis and inhibition of key signaling pathways associated with cancer cell survival.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, which can lead to altered cellular processes.
  • Receptor Modulation : It can interact with receptors on cell surfaces, influencing signaling cascades that regulate cell growth and apoptosis.

Case Studies

  • Study on Antimicrobial Activity :
    • A study evaluated the effectiveness of this compound against various pathogens. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, showcasing its potential as an antimicrobial agent .
  • Anticancer Efficacy :
    • In vitro studies conducted on MCF-7 breast cancer cells showed that this compound significantly reduced cell viability with a GI50 value of approximately 1.35 µM. The compound induced apoptosis as evidenced by increased levels of pro-apoptotic markers such as caspases .

Data Tables

Activity Type Tested Strains/Cell Lines MIC/GI50 Value Mechanism
AntimicrobialStaphylococcus aureus32 µg/mLCell membrane disruption
AntimicrobialEscherichia coli32 µg/mLCell membrane disruption
AnticancerMCF-7 (breast cancer)1.35 µMApoptosis induction

Q & A

Q. What are the established synthetic routes for Methyl 1H-indene-2-carboxylate, and how do reaction conditions affect yield and purity?

Methodological Answer: this compound is commonly synthesized via transition-metal-catalyzed reactions. For example:

  • Cobalt-mediated radical reactions : Chirilă et al. (2017) achieved an 86% yield by reacting indene derivatives with methyl acrylate under cobalt catalysis, using CDCl₃ as the solvent .
  • Palladium-catalyzed carboalkoxylation : Ahn et al. (2008) demonstrated that palladium catalysts in alcoholic solvents efficiently produce indene carboxylate derivatives, though specific yields for the methyl ester variant require optimization .

Q. Key Variables :

  • Catalyst choice (e.g., Co vs. Pd) impacts reaction speed and selectivity.
  • Solvent polarity (e.g., CDCl₃ vs. ethanol) influences product solubility and purity.
  • Temperature control is critical to avoid side reactions (e.g., ester hydrolysis).

Q. How is this compound characterized using spectroscopic methods?

Methodological Answer: Characterization relies on:

  • ¹H NMR : Distinct peaks at δ 7.75 (s, 1H, aromatic), δ 3.98–3.79 (s, 3H, methyl ester), and δ 3.71 (s, 2H, methylene bridge) confirm the structure .
  • ¹³C NMR : Key signals include δ 165.35 (ester carbonyl) and δ 144.67–123.29 (aromatic carbons) .
  • HRMS : The molecular ion [M⁺] at m/z 174.0681 (calculated) matches the experimental m/z 174.0671 .

Q. Best Practices :

  • Use deuterated solvents (e.g., CDCl₃) to minimize interference.
  • Cross-validate with melting point analysis if crystalline derivatives are synthesized (e.g., analogs in ).

Advanced Research Questions

Q. What mechanistic insights explain the formation of this compound under transition-metal catalysis?

Methodological Answer:

  • Cobalt-mediated pathways : Likely involve radical intermediates, where cobalt initiates single-electron transfer (SET) to activate substrates, enabling esterification at the indene C2 position .
  • Palladium-catalyzed routes : Proceed via oxidative addition of bromoindenones to Pd(0), followed by alkoxide coordination and reductive elimination to form the ester bond .

Q. Contradictions :

  • Cobalt methods favor radical stability but may require strict anhydrous conditions.
  • Palladium systems offer better functional group tolerance but struggle with sterically hindered substrates.

Q. How can researchers resolve contradictions in reported spectral data for this compound derivatives?

Methodological Answer: Discrepancies in NMR or MS data often arise from:

  • Solvent effects : Compare data acquired in identical solvents (e.g., CDCl₃ vs. DMSO-d₆).
  • Impurity profiles : Use preparative HPLC or column chromatography to isolate pure fractions before analysis .
  • Instrument calibration : Validate HRMS results with internal standards (e.g., sodium trifluoroacetate) .

Case Study :
Chirilă et al. (2017) reported δ 3.71 (s, 2H) for the methylene protons, whereas similar indene esters in show upfield shifts due to electron-withdrawing substituents.

Q. What computational tools are recommended for modeling this compound’s electronic structure?

Methodological Answer:

  • Density Functional Theory (DFT) : Predicts orbital energies and reaction pathways. Software like Gaussian or ORCA can model radical intermediates observed in cobalt systems .
  • Crystallographic software : SHELX suite refines X-ray structures, though no crystal data for this compound is reported yet .

Q. Validation :

  • Compare computed NMR chemical shifts (e.g., via ACD/Labs) with experimental data to assess accuracy .

Q. How can this compound be applied in synthesizing complex heterocycles?

Methodological Answer: The ester group serves as a versatile handle for:

  • Cycloadditions : React with azides to form triazole-linked indene derivatives (see GP2 in ).
  • Nucleophilic substitutions : Replace the methyl ester with amines or thiols under basic conditions .

Example :
Vita et al. (2022) functionalized analogous indene esters with azido groups, enabling click chemistry applications .

Q. Table 1. Comparative Synthesis Methods

MethodCatalystSolventYield (%)Reference
Cobalt-mediatedCo(II)CDCl₃86
Palladium-catalyzedPd(0)Ethanol78–86*
*Reported for ethyl ester analog.

Q. Table 2. Key ¹H NMR Peaks

Proton Environmentδ (ppm)MultiplicityReference
Aromatic H (C1)7.75Singlet
Methyl ester (-OCH₃)3.98–3.79Singlet
Methylene bridge3.71Singlet

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Methyl 1H-indene-2-carboxylate
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Reactant of Route 2
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